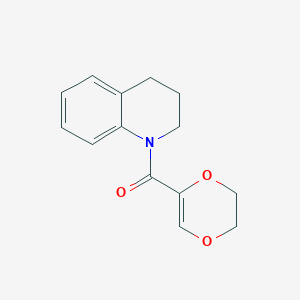

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone” is a complex organic molecule that contains a 2,3-dihydro-1,4-dioxin ring and a 3,4-dihydro-2H-quinolin ring . These types of structures are often found in various organic compounds, including some pharmaceuticals and natural products.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

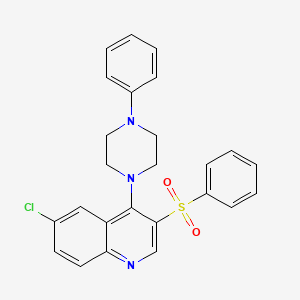

Pharmacological Profile and Receptor Antagonism

One significant application of derivatives similar to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone is in pharmacology, where these compounds serve as potent receptor antagonists. For instance, a study by Lavreysen et al. (2004) on JNJ16259685, a compound with a similar structural motif, highlights its role as a selective and systemically active mGlu1 receptor antagonist. JNJ16259685 demonstrated remarkable potency in inhibiting mGlu1 receptor function, binding, and occupancy in the central nervous system without affecting other glutamate receptors, suggesting potential applications in neurological disorders treatment (Lavreysen et al., 2004).

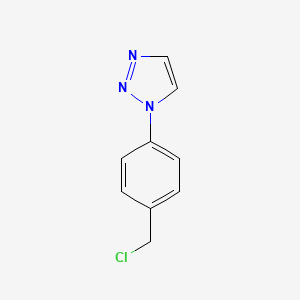

Organic Synthesis and Chemical Properties

In the realm of organic chemistry, compounds related to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone have been utilized in synthesizing novel chemical entities with potential biological activities. Bonacorso et al. (2016) described the convergent synthesis of novel polysubstituted methanones, showcasing the versatility of these compounds in creating structurally diverse molecules. Their research demonstrated that these compounds could possess significant cytotoxicity in human leukocytes, indicating potential for development into therapeutic agents (Bonacorso et al., 2016).

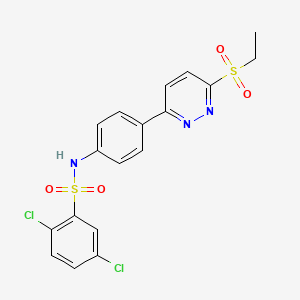

Potential Antimicrobial and Antioxidant Applications

Research into the antimicrobial and antioxidant properties of compounds structurally related to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone has shown promising results. A study conducted by Rajpurohit et al. (2017) synthesized novel furan/benzofuran coupled quinoline hybrids, demonstrating potent antioxidant and antimicrobial activities. This suggests that modifications of the core structure of 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone could yield compounds with valuable biological properties (Rajpurohit et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would be how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-14(13-10-17-8-9-18-13)15-7-3-5-11-4-1-2-6-12(11)15/h1-2,4,6,10H,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOJMRSCTFXTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)